Flavopiridol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Flavopiridol belongs to a class of compounds called cyclin-dependent kinase (CDK) inhibitors. CDKs are enzymes that play a critical role in regulating the cell cycle, the process by which cells grow and divide. Flavopiridol works by blocking the activity of certain CDKs, thereby disrupting the cell cycle and potentially preventing uncontrolled cell growth observed in cancer [^source 1].

[^source 1] Cell Cycle Proteins—Advances in Research and Application: 2012 Edition Shandong University, Jinan: Flavopiridol, the first cyclin-dependent kinase inhibitor - recent advances in combination chemotherapy Scientists discuss in:

Anti-Cancer Properties

Due to its effect on the cell cycle, flavopiridol is being investigated for its potential to suppress the growth of various cancers. Researchers are studying its effectiveness in leukemia, chronic lymphocytic leukemia, and other malignancies, often in combination with other therapies [^source 2, ^source 3].

[^source 2] Anthraquinones—Advances in Research and Application: 2012 Edition Scientists in Baltimore, Maryland report...:

[^source 3] Cytokines—Advances in Research and Application: 2013 Edition Flavopiridol (FP), a synthetic flavone, is a cyclindependent kinase inhibitor and possesses an anti-cancer activity...:

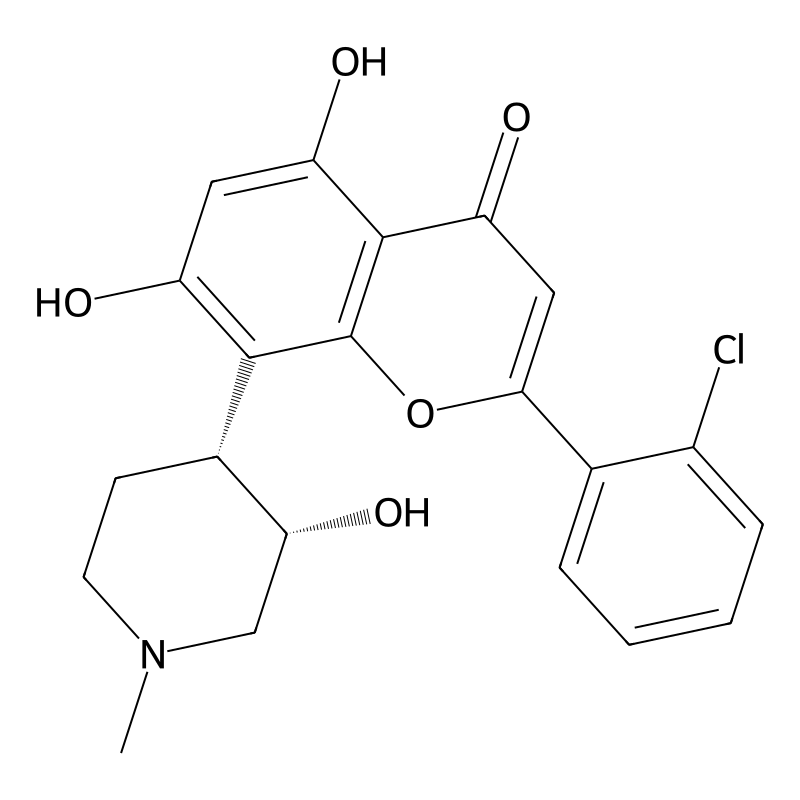

Flavopiridol, also known as alvocidib, is a synthetic flavonoid derived from the natural compound rohitukine. It is characterized by a molecular formula of C21H20ClNO5 and a molecular weight of 401.84 g/mol. This yellow crystalline solid has a melting point ranging from 186 °C to 190 °C and exhibits minimal solubility in water, while being soluble in organic solvents like ethanol and dimethyl sulfoxide. Flavopiridol primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control .

Flavopiridol acts as a potent inhibitor of CDKs, a family of enzymes that regulate cell cycle progression [, ]. It binds to the ATP-binding pocket of CDKs, preventing them from transferring phosphate groups to their target proteins. This disrupts cell cycle progression, leading to cell death in cancer cells [].

Flavopiridol exhibits significant biological activity by selectively inhibiting CDKs, particularly CDK9, which is part of the positive transcription elongation factor b (P-TEFb). This inhibition leads to cell cycle arrest in the G1 and G2 phases, preventing progression into the S and M phases. Additionally, flavopiridol down-regulates anti-apoptotic proteins such as myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2), promoting apoptosis in cancer cells . Its ability to inhibit RNA polymerase II phosphorylation further underscores its role in transcriptional regulation .

The synthesis methods for flavopiridol have been refined over the years. Initially derived from rohitukine, modern synthetic approaches utilize various chemical transformations to produce flavopiridol efficiently. Key steps include:

- Condensation Reaction: Combining 3,5-dimethoxyphenol with 1-methyl-4-piperidinone.

- Friedel-Crafts Acylation: Introducing acyl groups to enhance biological activity.

- Functional Group Modifications: Adding specific moieties to improve solubility and efficacy.

Recent studies have also explored analogs of flavopiridol that incorporate thiosugars and heterocycles, aiming to enhance its therapeutic potential .

Flavopiridol has been investigated primarily for its anticancer properties. Clinical trials have evaluated its efficacy in treating various hematological malignancies such as acute myeloid leukemia and chronic lymphocytic leukemia. It is often used in combination therapies with other chemotherapeutic agents like gemcitabine and doxorubicin to enhance cytotoxic effects against cancer cells . Additionally, its potential applications extend into areas such as immunology and inflammation due to its kinase inhibitory activities .

Flavopiridol interacts with several biological targets beyond CDKs. It has been shown to bind to duplex DNA, influencing gene expression through transcriptional modulation. Studies indicate that flavopiridol can also inhibit glycogen phosphorylase, suggesting broader metabolic implications . Its interactions are characterized by competitive binding at ATP sites on kinases, leading to altered phosphorylation states of target proteins involved in cell cycle regulation and apoptosis .

Flavopiridol shares structural similarities with other flavonoids but stands out due to its specific modifications that enhance CDK inhibitory activity. Notable similar compounds include:

- Quercetin: A natural flavonoid with antioxidant properties but limited CDK inhibitory activity.

- Genistein: Another flavonoid that exhibits some kinase inhibition but lacks the potency of flavopiridol.

- Rohitukine: The natural precursor of flavopiridol, which has less defined pharmacological properties.

Comparison TableCompound Structure Type CDK Inhibition Solubility Primary Use Flavopiridol Synthetic Strong Low (in water) Cancer treatment Quercetin Natural Weak Moderate Antioxidant Genistein Natural Moderate Moderate Cancer research Rohitukine Natural Minimal Low Traditional medicine

| Compound | Structure Type | CDK Inhibition | Solubility | Primary Use |

|---|---|---|---|---|

| Flavopiridol | Synthetic | Strong | Low (in water) | Cancer treatment |

| Quercetin | Natural | Weak | Moderate | Antioxidant |

| Genistein | Natural | Moderate | Moderate | Cancer research |

| Rohitukine | Natural | Minimal | Low | Traditional medicine |

Flavopiridol's unique structure, particularly the presence of the piperidinyl moiety and specific functional groups, distinguishes it from these compounds by enhancing its selectivity and potency against CDKs .

Cyclin-Dependent Kinase 1/2/4/6/7 Inhibition Dynamics

Flavopiridol demonstrates potent broad-spectrum inhibition across multiple cyclin-dependent kinase isoforms, with distinct selectivity patterns that reflect its mechanism of action as an adenosine triphosphate-competitive inhibitor [1] [2] [3]. The compound exhibits remarkable potency against the cell cycle-regulating cyclin-dependent kinases, with inhibition constant values ranging from 40 to 875 nanomolar across different isoforms.

Cyclin-Dependent Kinase 1 and Cyclin-Dependent Kinase 2 Inhibition: Flavopiridol demonstrates equipotent inhibition of both cyclin-dependent kinase 1 and cyclin-dependent kinase 2, with inhibition constant values of approximately 40 nanomolar for both kinases [1] [4]. This dual inhibition effectively blocks the transition from G1 to S phase and from G2 to M phase of the cell cycle. The structural basis for this inhibition involves binding to the adenosine triphosphate-binding pocket of these kinases, resulting in conformational changes that prevent substrate phosphorylation [5]. The compound's interaction with cyclin-dependent kinase 2 has been extensively characterized crystallographically, revealing that flavopiridol induces significant structural rearrangements in the glycine-rich loop and the β3/αC loop regions [6].

Cyclin-Dependent Kinase 4 and Cyclin-Dependent Kinase 6 Targeting: The inhibition of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 by flavopiridol occurs with identical potency to cyclin-dependent kinase 1 and cyclin-dependent kinase 2, demonstrating inhibition constant values of 40 nanomolar [1] [4]. This dual targeting is particularly significant for cancer therapy, as these kinases form complexes with D-type cyclins and are frequently dysregulated in malignant cells [7] [8]. The inhibition of cyclin-dependent kinase 4/6 activity results in hypophosphorylation of the retinoblastoma protein, leading to G1 cell cycle arrest and preventing progression into S phase [9].

Cyclin-Dependent Kinase 7 Selectivity Profile: Flavopiridol exhibits markedly reduced potency against cyclin-dependent kinase 7, with an inhibition constant of 875 nanomolar, representing approximately 22-fold reduced potency compared to other cyclin-dependent kinases [4] [10]. This selectivity differential is attributed to structural differences in the adenosine triphosphate-binding pocket of cyclin-dependent kinase 7 compared to other cyclin-dependent kinase family members [11]. Despite this reduced potency, flavopiridol still effectively inhibits cyclin-dependent kinase 7 activity at therapeutically relevant concentrations, contributing to its effects on transcriptional initiation through inhibition of transcription factor two humans complex activity [10].

| Cyclin-Dependent Kinase Isoform | IC50 (nanomolar) | Selectivity vs CDK9 | Primary Cellular Function |

|---|---|---|---|

| Cyclin-Dependent Kinase 1 | 40 [1] [4] | 13.3-fold less potent | G2/M transition regulation |

| Cyclin-Dependent Kinase 2 | 40 [1] [4] | 13.3-fold less potent | G1/S transition regulation |

| Cyclin-Dependent Kinase 4 | 40 [1] [4] | 13.3-fold less potent | G1 progression control |

| Cyclin-Dependent Kinase 6 | 40 [1] [4] | 13.3-fold less potent | G1 progression control |

| Cyclin-Dependent Kinase 7 | 875 [4] [10] | 292-fold less potent | Transcriptional initiation |

The mechanistic basis for flavopiridol's cyclin-dependent kinase inhibition involves its function as an adenosine triphosphate-competitive inhibitor that binds to the adenosine triphosphate-binding pocket of these kinases [12] [13]. Unlike many other cyclin-dependent kinase inhibitors, flavopiridol demonstrates unique binding characteristics, including tight binding that persists even in the presence of high salt concentrations and excess competing adenosine triphosphate [12]. This tight binding property contributes to its sustained cellular effects and distinguishes it from other cyclin-dependent kinase inhibitors with different binding kinetics.

Cyclin-Dependent Kinase 9-Mediated Transcriptional Regulation Mechanisms

Flavopiridol exhibits its highest selectivity and potency against cyclin-dependent kinase 9, the catalytic subunit of the positive transcription elongation factor b complex, with an inhibition constant of 3 nanomolar [10] [14] [13]. This exceptional potency against cyclin-dependent kinase 9 represents the primary mechanism underlying flavopiridol's transcriptional effects and distinguishes it from other cyclin-dependent kinase inhibitors.

Positive Transcription Elongation Factor b Complex Inhibition: The positive transcription elongation factor b complex, composed of cyclin-dependent kinase 9 and cyclin T1, serves as the primary target for flavopiridol's transcriptional effects [10] [15]. Flavopiridol binding to cyclin-dependent kinase 9 results in complete inactivation of the positive transcription elongation factor b complex, preventing its essential role in promoting ribonucleic acid polymerase two-mediated transcriptional elongation [12] [13]. The inhibition occurs through direct binding to the adenosine triphosphate-binding site of cyclin-dependent kinase 9, inducing conformational changes that lock the kinase in an inactive state [6] [15].

Ribonucleic Acid Polymerase Two C-Terminal Domain Phosphorylation: Flavopiridol potently inhibits the phosphorylation of the C-terminal domain of ribonucleic acid polymerase two large subunit, specifically blocking phosphorylation of serine-2 and serine-5 residues within the heptapeptide repeats [10] [16]. The C-terminal domain contains 52 tandem repeats of the consensus sequence, and cyclin-dependent kinase 9 preferentially phosphorylates serine-2 sites to promote transcriptional elongation [10]. Flavopiridol treatment results in rapid and sustained inhibition of both serine-2 and serine-5 phosphorylation, effectively blocking the transition from transcriptional initiation to productive elongation [16] [17].

Global Transcriptional Regulation: The inhibition of cyclin-dependent kinase 9 by flavopiridol results in global transcriptional downregulation, with studies demonstrating 60-70% reduction in overall ribonucleic acid synthesis within one hour of treatment [12] [16]. This transcriptional inhibition affects the expression of numerous genes, particularly those encoding short-lived messenger ribonucleic acids such as early transcription factors, cytokines, cell cycle regulators, and anti-apoptotic proteins [18] [16]. The selectivity of this effect varies among different gene classes, with some primary response genes showing enhanced sensitivity to cyclin-dependent kinase 9 inhibition [17].

| Transcriptional Mechanism | Target Substrate | Effect of Flavopiridol | Functional Outcome |

|---|---|---|---|

| Positive Transcription Elongation Factor b Formation | Cyclin-Dependent Kinase 9/Cyclin T1 | Complete inhibition (Ki = 3 nM) [10] [13] | Loss of elongation activity |

| Ribonucleic Acid Polymerase Two Phosphorylation | Serine-2/5 residues | Blocked phosphorylation [10] [16] | Impaired initiation/elongation |

| Transcriptional Elongation | Negative elongation factors | Prevented elongation transition [12] | 60-70% transcription reduction |

| Nuclear Factor κB Gene Expression | p65/RelA complex | Reduced gene transcription [19] [20] | Decreased inflammation |

Ribosomal Ribonucleic Acid Processing and Small Nucleolar Ribonucleic Acid Production: Flavopiridol's inhibition of cyclin-dependent kinase 9 profoundly affects ribosome biogenesis through its impact on ribosomal ribonucleic acid processing and small nucleolar ribonucleic acid production [21]. The compound severely impairs processing of the 47S ribosomal ribonucleic acid precursor, leading to accumulation of unprocessed transcripts and defective ribosome assembly [21]. Additionally, flavopiridol treatment results in dramatic reduction of ribonucleic acid polymerase two-transcribed U8 small nucleolar ribonucleic acid levels, which is essential for ribosomal ribonucleic acid processing in mammalian cells [21].

Nuclear Factor κB-Dependent Transcriptional Regulation: Flavopiridol modulates nuclear factor κB-dependent gene transcription through a unique mechanism that does not affect the canonical nuclear factor κB activation cascade [19] [20]. Instead of inhibiting inhibitor of nuclear factor κB kinase activation, inhibitor of nuclear factor κB degradation, or p65 nuclear translocation, flavopiridol specifically blocks nuclear factor κB-dependent gene expression at the transcriptional elongation level [20]. This occurs through the interaction between cyclin-dependent kinase 9 and the p65 subunit of nuclear factor κB, where cyclin-dependent kinase 9 activity is required for transcriptional elongation of specific nuclear factor κB target genes [22] [20].

Cross-Reactivity with Non-Cyclin-Dependent Kinase Targets

Epidermal Growth Factor Receptor and Src Family Kinase Inhibition

Flavopiridol demonstrates significant selectivity for cyclin-dependent kinases over receptor tyrosine kinases and Src family kinases, with substantially reduced potency against these non-cyclin-dependent kinase targets [1] [2] [23]. This selectivity profile is crucial for understanding the therapeutic window and potential off-target effects of flavopiridol treatment.

Epidermal Growth Factor Receptor Inhibition Profile: Flavopiridol exhibits weak inhibitory activity against the epidermal growth factor receptor tyrosine kinase, with an inhibition constant of 22 micromolar, representing more than 7,000-fold reduced potency compared to cyclin-dependent kinase 9 [1] [4]. This substantial selectivity differential indicates that epidermal growth factor receptor inhibition is unlikely to contribute significantly to flavopiridol's therapeutic effects at clinically relevant concentrations [2]. Despite this weak direct inhibition, flavopiridol can indirectly modulate epidermal growth factor receptor signaling through its effects on transcriptional regulation and cell cycle control [8].

Src Family Kinase Cross-Reactivity: The interaction between flavopiridol and Src family kinases, particularly pp60 Src, represents a documented but poorly quantified off-target effect [1] [2]. While specific inhibition constant values for Src family kinases have not been rigorously determined, available evidence suggests that flavopiridol exhibits substantially reduced potency against these kinases compared to its effects on cyclin-dependent kinases [1]. The biological significance of Src family kinase inhibition by flavopiridol remains unclear, as concentrations required for significant Src inhibition likely exceed those achievable during therapeutic administration [2].

Platelet-Derived Growth Factor Receptor Interactions: Flavopiridol was initially identified through screening systems that included platelet-derived growth factor receptor tyrosine kinase inhibition, indicating some level of cross-reactivity with this receptor family [8]. However, like its effects on epidermal growth factor receptor, the inhibition of platelet-derived growth factor receptor by flavopiridol occurs at concentrations substantially higher than those required for cyclin-dependent kinase inhibition [8]. This suggests that platelet-derived growth factor receptor modulation is not a primary mechanism of flavopiridol action under therapeutic conditions.

| Receptor/Kinase Target | IC50 Concentration | Selectivity vs CDK9 | Biological Significance |

|---|---|---|---|

| Epidermal Growth Factor Receptor | 22 μM [1] [4] | 7,333-fold less potent | Minimal at therapeutic doses |

| Platelet-Derived Growth Factor Receptor | Not quantified [8] | Not calculated | Weak growth factor inhibition |

| pp60 Src | Not quantified [1] [2] | Not calculated | Limited adhesion pathway effects |

Mechanistic Basis for Selectivity: The substantial selectivity of flavopiridol for cyclin-dependent kinases over receptor tyrosine kinases and Src family kinases reflects fundamental differences in the adenosine triphosphate-binding pocket structures and conformational dynamics of these kinase families [6] [5]. The flavopiridol binding mode, which involves specific interactions with structural elements unique to cyclin-dependent kinases, explains the reduced affinity for receptor tyrosine kinases and Src family kinases [6]. Additionally, the ability of flavopiridol to induce conformational changes that stabilize inactive kinase conformations appears to be more pronounced in cyclin-dependent kinases compared to other kinase families [15].

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Signaling Pathway Modulation

Flavopiridol demonstrates moderate cross-reactivity with components of the mitogen-activated protein kinase signaling cascade, exhibiting variable potency against different mitogen-activated protein kinase family members [1] [24] [25]. This cross-reactivity contributes to the compound's broader cellular effects beyond cyclin-dependent kinase inhibition.

Extracellular Signal-Regulated Kinase 1 and Extracellular Signal-Regulated Kinase 2 Inhibition: Flavopiridol directly inhibits extracellular signal-regulated kinase 1 with an inhibition constant of 19 micromolar, representing approximately 6,300-fold reduced potency compared to cyclin-dependent kinase 9 [1]. Despite this reduced potency, extracellular signal-regulated kinase inhibition by flavopiridol contributes to its anti-proliferative effects, particularly in cancer cells that rely heavily on mitogen-activated protein kinase signaling for survival [25] [26]. The inhibition of extracellular signal-regulated kinase signaling results in reduced phosphorylation of downstream targets and decreased expression of survival-promoting genes [26].

p38 Mitogen-Activated Protein Kinase Isoform Selectivity: Flavopiridol exhibits notable potency against p38 mitogen-activated protein kinase isoforms, with particularly strong activity against p38γ and p38δ isoforms [24]. The compound demonstrates inhibition constant values of 0.65 micromolar for p38γ and 0.45 micromolar for p38δ, representing substantially higher potency than observed against other non-cyclin-dependent kinase targets [24]. Nuclear magnetic resonance analysis has revealed that flavopiridol binds to the adenosine triphosphate-binding pocket of p38α, causing allosteric perturbations that extend beyond the binding site [24].

c-Jun N-Terminal Kinase Pathway Modulation: While flavopiridol does not directly inhibit c-Jun N-terminal kinase kinases, it significantly modulates c-Jun N-terminal kinase signaling through indirect mechanisms [25]. Treatment with flavopiridol enhances pro-apoptotic c-Jun N-terminal kinase signaling while simultaneously reducing anti-apoptotic extracellular signal-regulated kinase and protein kinase B/Akt pathways [25]. This shift in the balance between pro-survival and pro-apoptotic mitogen-activated protein kinase signaling contributes to flavopiridol's cytotoxic effects in cancer cells [25].

| Mitogen-Activated Protein Kinase Component | IC50 Value | Mechanism | Functional Impact |

|---|---|---|---|

| Extracellular Signal-Regulated Kinase 1/2 | 19 μM [1] | Direct kinase inhibition | Reduced survival signaling |

| p38α | 1.34 μM [24] | Adenosine triphosphate-competitive | Anti-inflammatory effects |

| p38γ | 0.65 μM [24] | Direct inhibition | Immunomodulatory effects |

| p38δ | 0.45 μM [24] | Highest potency observed | Stress response modulation |

| c-Jun N-Terminal Kinase | Indirect [25] | Enhanced signaling | Pro-apoptotic effects |

Downstream Signaling Consequences: The modulation of mitogen-activated protein kinase/extracellular signal-regulated kinase signaling by flavopiridol results in complex downstream effects that extend beyond direct kinase inhibition [22] [25]. These effects include altered expression of immediate early genes, modified cytokine production, and changes in cell survival signaling pathways [25]. The combination of direct kinase inhibition and indirect transcriptional effects creates a synergistic impact on mitogen-activated protein kinase-dependent cellular processes [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

CDK4 [HSA:1019] [KO:K02089]

Pictograms

Irritant

Metabolism Metabolites

Wikipedia

Use Classification

Dates

Review of flavopiridol, a cyclin-dependent kinase inhibitor, as breast cancer therapy.

Tan AR(1), Swain SM.

Author information:

(1)Cancer Therapeutics Branch, Center for Cancer Research, National Cancer Institute, Bethesda, MD20889, USA.

Disrupting the cell cycle through the inhibition of cyclin-dependent kinases (CDKs) is an important therapeutic strategy in the treatment of cancer. Flavopiridol is the first CDK inhibitor to be tested in clinical trials. It has been shown to cause cell cycle arrest, induce apoptosis, inhibit angiogenesis, and potentiate the effects of chemotherapy. In this review, the rationale for using a CDK inhibitor as therapy for breast cancer is described and the preclinical studies performed with flavopiridol in breast cancer cell lines are highlighted. Flavopiridol is currently undergoing phase II testing as monotherapy and phase I and/or II evaluation in combination with traditional chemotherapy agents. The assessment of CDK inhibition as evidence of flavopiridol/'s targeted effect in serial biopsies of tumor and surrogate tissues is also under investigation in these protocols. The interruption of the cell cycle through modulation of CDKs with an agent such as flavopiridol has potential therapeutic efficacy, especially in combination with chemotherapy.

2. Invest New Drugs. 1999;17(3):313-20.

Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials.

Senderowicz AM(1).

Author information:

(1)DTP Clinical Trials Unit, Developmental Therapeutics Program, Division of Cancer Treatment and Diagnosis. National Cancer Institute, Bethesda, MD 20892, USA. sendero@helix.nih.gov

The discovery and cloning of the cyclin-dependent kinases (cdks), main regulators of cell cycle progression, allowed several investigators to design novel modulators of cdk activity. Flavopiridol (HMR 1275, L86-8275), a flavonoid derived from an indigenous plant from India, demonstrated potent and specific in vitro inhibition of all cdks tested (cdks 1, 2, 4 and 7) with clear block in cell cycle progression at the G1/S and G2/M boundaries. Moreover, preclinical studies demonstrated the capacity of flavopiridol to induce programmed cell death, promote differentiation, inhibit angiogenic processes and modulate transcriptional events. The relationship between the latter effects and cdk inhibition is still unclear. Initial testing in early clinical human trials with infusional flavopiridol showed activity in some patients with non-Hodgkin/'s lymphoma, renal, prostate, colon and gastric carcinomas. Main side effects were secretory diarrhea and a pro-inflammatory syndrome associated with hypotension. Biologically active plasma concentrations of flavopiridol (approximately 300-500 nM) are easily achievable in patients receiving infusional flavopiridol. Phase 2 trials with infusional flavopiridol in several tumor types, other schedules and combination with standard chemotherapies are being assessed. In conclusion, flavopiridol is the first cdk inhibitor to be tested in clinical trials. Although important questions remain to be answered, this positive experience will stimulate the development of novel cdk modulators for cancer therapy.